Boc-L-2-Pyridylalanine

Catalog No.
S671841
CAS No.
71239-85-5
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-2-Pyridylalanine

CAS Number

71239-85-5

Product Name

Boc-L-2-Pyridylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O

Boc-L-2-Pyridylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is substituted with a pyridine ring at the second position. Its molecular formula is C₁₃H₁₈N₂O₄, and it has a molecular weight of approximately 266.29 g/mol. This compound is notable for its unique structural features that combine properties of both amino acids and heterocyclic compounds, making it an interesting subject in medicinal chemistry and peptide synthesis .

Boc-L-2-Pyridylalanine itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of peptides containing a pyridyl moiety. These peptides can then be studied for their potential biological activities, such as enzyme inhibition or receptor binding [].

Peptide Synthesis:

Boc-L-2-Pyridylalanine (Boc-L-2-Pal-OH) is a valuable building block in peptide synthesis due to its unique properties. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and coupling with other amino acids to create complex peptide sequences. Additionally, the pyridyl ring in its structure can participate in various interactions, such as hydrogen bonding and π-π stacking, potentially influencing the conformation and activity of the resulting peptide (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). This makes Boc-L-2-Pyridylalanine a valuable tool for researchers studying protein structure, function, and interactions.

Medicinal Chemistry:

The incorporation of Boc-L-2-Pyridylalanine into peptides can lead to potential therapeutic candidates. The pyridyl group can contribute to various properties, including improved binding affinity to target molecules, increased stability against enzymatic degradation, and enhanced cell permeability (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). Researchers are exploring the use of Boc-L-2-Pyridylalanine-containing peptides in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science:

Boc-L-2-Pyridylalanine has also found applications in material science research. Its unique chemical structure allows it to self-assemble into well-defined nanostructures, such as nanotubes and hydrogels. These nanostructures can be further modified to incorporate various functionalities, making them potentially useful for applications in drug delivery, biosensing, and tissue engineering ().

Typical of amino acids, including:

  • Peptide Bond Formation: The carboxylic acid group can react with the amino group of another amino acid to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in further reactions or coupling processes.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in reactions with electrophiles, adding to its versatility in organic synthesis .

While specific biological activities of Boc-L-2-Pyridylalanine are not extensively documented, similar compounds have been reported to exhibit various biological properties. These include:

  • Antimicrobial Activity: Some pyridylalanine derivatives show potential as antimicrobial agents.
  • Anticancer Properties: Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have been studied for neuroprotective activities, making them candidates for neurological disorder treatments .

Boc-L-2-Pyridylalanine can be synthesized through several methods:

  • Starting from L-Alanine:
    • L-Alanine can be reacted with 2-bromopyridine in the presence of a base to introduce the pyridine moiety.
    • The resulting product can then be protected using Boc anhydride.
  • Direct Amination:
    • Pyridine derivatives can undergo direct amination with alanine derivatives under suitable conditions.
  • Coupling Reactions:
    • Utilizing coupling reagents like carbodiimides to facilitate the formation of peptide bonds between Boc-protected alanine and pyridine-containing compounds .

Boc-L-2-Pyridylalanine has several applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those designed for therapeutic applications.
  • Drug Development: Due to its potential biological activities, it may be explored for developing new pharmaceuticals targeting various diseases.
  • Research Tool: It is utilized in biochemical research to study protein interactions and enzyme functions .

Boc-L-2-Pyridylalanine shares similarities with several other compounds that contain pyridine or similar heterocycles. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boc-L-AlanineC₇H₁₅N₁O₂Standard amino acid without heterocycle
Boc-L-3-PyridylalanineC₈H₁₀N₂O₂Pyridine at 3-position, different properties
Boc-L-SelenocystineC₁₂H₁₅N₂O₄SeContains selenium, used for specific reactions
Boc-L-TyrosineC₉H₉N₁O₃Contains a phenolic hydroxyl group

Uniqueness

Boc-L-2-Pyridylalanine's uniqueness lies in its specific substitution pattern on the alanine backbone, which may influence its reactivity and biological activity compared to other derivatives. Its ability to form diverse interactions due to the presence of both an amino acid and a heterocyclic ring makes it particularly valuable in medicinal chemistry .

XLogP3

1.5

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-(2-pyridyl)-L-alanine

Dates

Modify: 2023-08-15

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